(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile
Description
Properties
Molecular Formula |
C16H14N4 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-3-phenylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H14N4/c1-11(18)16-19-14-8-7-12(10-17)9-15(14)20(16)13-5-3-2-4-6-13/h2-9,11H,18H2,1H3/t11-/m1/s1 |
InChI Key |
WWZLYSBJNRDGFZ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
Canonical SMILES |
CC(C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This classical approach involves the cyclization of o-phenylenediamine with aldehydes or nitrile derivatives to form the benzimidazole core, followed by functionalization at the 2-position with aminoethyl groups.
Step-by-Step Procedure:
- Starting Material: o-Phenylenediamine (1,2-diaminobenzene)
- Key Reagents: Phenyl aldehyde or phenyl nitrile derivatives, aminoalkylating agents (e.g., aminoethyl halides or aminoalkylamines)
- Reaction Conditions: Acidic or basic conditions, reflux in ethanol or acetic acid
Reaction Pathway:
Formation of Benzimidazole Core:
- Condensation of o-phenylenediamine with phenyl aldehyde under acidic conditions yields 2-phenylbenzimidazole.
- Alternatively, nitrile derivatives can be cyclized with o-phenylenediamine to produce benzimidazole derivatives with nitrile groups at specific positions.
Introduction of the Aminoethyl Group:
- Nucleophilic substitution or reductive amination using aminoethyl halides or aminoethylamines introduces the aminoethyl substituent at the 2-position.
- For example, treatment with 2-chloroethylamine hydrochloride under basic conditions facilitates the attachment.
Data Table:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | o-Phenylenediamine + phenyl aldehyde | Reflux in ethanol | 70-80% | Forms 2-phenylbenzimidazole |
| 2 | 2-Chloroethylamine hydrochloride | Basic conditions, reflux | 65-75% | Introduces aminoethyl group |
Cyclization of Malononitrile Derivatives with Aromatic Diamines
Method Overview:
This approach utilizes malononitrile derivatives as precursors, which upon cyclization with aromatic diamines, yield the benzimidazole nucleus with nitrile functionalities at the 6-position, suitable for further modification.
Step-by-Step Procedure:
- Starting Material: Malononitrile derivatives (e.g., 2-((2-amino phenyl) amino) methylene) malononitrile
- Reagents: Hydrochloric acid or other acids, ethanol
- Reaction Conditions: Reflux, acid hydrolysis
Reaction Pathway:
- Formation of Nitrile-Substituted Benzimidazole:
- Refluxing malononitrile derivatives with o-phenylenediamine yields nitrile-functionalized benzimidazoles.
- Aminoethyl Substitution:
- Nucleophilic substitution with aminoethyl compounds or reductive amination introduces the aminoethyl group at the 2-position.
Data Table:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Malononitrile derivative + o-phenylenediamine | Reflux in ethanol | 60-70% | Forms nitrile-functionalized benzimidazole |
| 2 | Aminoethylamine | Reflux in ethanol | 55-65% | Functionalizes at C-2 |
Use of Imidazolidine Intermediates and Ring Contraction Strategies
Method Overview:
Recent advances involve synthesizing benzimidazole derivatives via imidazolidine intermediates, which undergo ring contraction or oxidative cyclization to form the desired benzimidazole with aminoethyl functionalities.
Step-by-Step Procedure:
- Starting Material: 2-(2-Aminoarylimino) imidazolidines
- Reagents: Aromatic aldehydes, oxidants like DDQ
- Reaction Conditions: Oxidation in dichloromethane or acetonitrile, room temperature or mild heating
Reaction Pathway:
- Formation of Imidazolidine Derivatives:
- Condensation of aminoaryl imino compounds with aldehydes yields imidazolidines.
- Ring Contraction to Benzimidazoles:
- Oxidative ring contraction using DDQ or similar oxidants yields benzimidazole cores.
- Functionalization with Aminoethyl Groups:
- Subsequent nucleophilic substitution or reductive amination introduces the aminoethyl substituent at the 2-position.
Data Table:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Aminoaryl imino + aldehyde | Room temp, dichloromethane | 65-75% | Forms imidazolidines |
| 2 | DDQ | Mild oxidation | 50-60% | Ring contraction to benzimidazole |
| 3 | Aminoethylamine | Reflux in ethanol | 55-65% | Final aminoethyl substitution |
Asymmetric Synthesis via Chiral Precursors
Method Overview:
For enantiomerically pure (R)-configurations, asymmetric synthesis strategies involve chiral starting materials such as enantiomerically pure epoxides or amino acids, followed by cyclization and functionalization steps.
Step-by-Step Procedure:
- Starting Material: Enantiomerically pure epoxides or amino acids
- Reagents: Nucleophiles, catalysts for asymmetric induction
- Reaction Conditions: Microwave-assisted synthesis, chiral catalysts, or resolution techniques
Reaction Pathway:
- Preparation of Chiral Intermediates:
- Stereoselective epoxide ring opening with aminoethyl nucleophiles yields the (R)-configured aminoethyl derivatives.
- Cyclization to Benzimidazole:
- Cyclization using suitable condensing agents or oxidants yields the target compound with stereochemical integrity.
Data Table:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Enantiomerically pure epoxide + aminoethyl nucleophile | Microwave, chiral catalyst | 60-70% | Stereoselective formation |
| 2 | Cyclization agents | Mild heating | 55-65% | Maintains stereochemistry |
Summary of Key Research Findings:
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include imines, oximes, primary amines, and various substituted derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for investigating enantioselective interactions in biological systems.
Medicine
In medicine, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, which can lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity at the C2 Position
The C2 position of benzimidazoles significantly influences physicochemical and biological properties. Key comparisons include:
Schiff Base Derivatives
- (E)-2-((4-(Dimethylamino)benzylidene)amino)-1-phenyl-1H-benzo[d]imidazole-6-carbonitrile (Compound 39) Substituent: Aromatic Schiff base with dimethylamino groups. Melting Point: 247–251°C . Synthesis: 24-hour reflux in ethanol. Activity: Exhibits biological activity typical of Schiff bases, which often show antimicrobial or antitumor effects .
- (E)-2-((4-(Diethylamino)-2-hydroxybenzylidene)amino)-1-phenyl-1H-benzo[d]imidazole-6-carbonitrile (Compound 41) Substituent: Hydroxyl-containing Schiff base with diethylamino groups. Melting Point: 111–114°C . Synthesis: 48-hour reflux in ethanol.
Aryl-Substituted Derivatives
- 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carbonitrile (8a) Substituent: 3,4-Diethoxyphenyl group.
Key Comparative Data
Structural and Functional Insights
- Aminoethyl vs. Schiff Base: The primary amine in the target compound avoids hydrolysis risks associated with Schiff bases, improving metabolic stability .
- Stereochemistry : The (R)-configuration may enhance target selectivity, analogous to Y-27632’s chiral pharmacophore .
- Carbonitrile Group : Present in all compared compounds, this electron-withdrawing group stabilizes the aromatic system and may modulate kinase binding .
Research Findings and Implications
- Synthetic Efficiency : Microwave-assisted synthesis (as in ) reduces reaction times compared to traditional reflux methods .
- Biological Potential: The aminoethyl group’s hydrogen-bonding capacity positions the target compound as a candidate for kinase or GPCR targeting, contrasting with Schiff bases’ broader but less specific activity .
- Material Science Applications : Hybrid benzimidazole-triazine structures demonstrate the scaffold’s versatility beyond pharmacology .
Biological Activity
(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile, with the CAS number 1398507-87-3, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, focusing on its role as a pharmaceutical agent.
- Molecular Formula : C16H14N4
- Molecular Weight : 262.32 g/mol
- Purity : 95%
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the benzimidazole core.
- Introduction of the aminoethyl group.
- Addition of the phenyl and carbonitrile functionalities.
Antidiabetic Potential
Recent studies have highlighted the potential of benzimidazole derivatives, including our compound, as α-glucosidase inhibitors. In vitro evaluations demonstrated that derivatives exhibited significant inhibition of α-glucosidase, with some compounds showing IC₅₀ values as low as 0.71 µM, indicating strong potential for managing postprandial blood glucose levels in diabetic patients .
The mechanism through which this compound exerts its biological effects involves:
- Non-competitive inhibition : Kinetic studies suggest that it binds to an allosteric site on the enzyme, which alters its activity without competing with the substrate .
Cytotoxicity Studies
In cell viability assays, the compound demonstrated non-cytotoxic effects on normal liver cells (LO2), indicating a favorable safety profile for further development .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile, and how are stereochemical purity and yield ensured?
- Methodological Answer : The compound can be synthesized via microwave-assisted cyclization of intermediates under acidic conditions. For example, a suspension of (R)-N-(2-amino-5-cyanophenyl)-2-hydroxy-2-((R)-3-oxo-4-(p-tolyl)morpholin-2-yl)acetamide in acetic acid is heated at 120°C for 20 minutes under microwave irradiation, followed by purification via reversed-phase chromatography . Stereochemical integrity is confirmed using chiral HPLC or X-ray crystallography . Yields are optimized by controlling reaction time, temperature, and stoichiometry of reagents.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 8.35–8.29 ppm for benzimidazole rings) and compare with calculated chemical shifts from DFT studies .
- FT-IR : Identify functional groups such as C≡N (2235 cm⁻¹), C=N (1615 cm⁻¹), and NH₂ stretches .
- X-ray crystallography : Resolve dihedral angles (e.g., 61.73° between benzimidazole and phenyl rings) to confirm spatial arrangement .
Q. How can purity and stability of the compound be validated under laboratory storage conditions?
- Methodological Answer :
- HPLC : Monitor degradation products using a C18 column and gradient elution (e.g., 0.1% formic acid in MeCN/water) .
- TLC : Track stability via chloroform:methanol (6:1 v/v) solvent systems .
- Stability studies : Store in dry, inert environments (e.g., sealed containers with desiccants) to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. What computational strategies are employed to predict the compound’s electronic properties and nonlinear optical (NLO) behavior?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-311++G(d,p) basis sets to compute frontier molecular orbitals (FMOs), natural bond orbitals (NBOs), and polarizability (⟨α⟩). High βtot values (hyperpolarizability) indicate strong NLO potential .
- Global reactivity parameters : Calculate electrophilicity index (ω) and chemical potential (μ) to assess charge transfer efficiency .
Q. How does the compound interact with biological targets like EGFR, and what in silico approaches validate its binding affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to EGFR’s kinase domain (PDB: 1M17). Key interactions include hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
- ADMET analysis : Predict pharmacokinetics (e.g., BBB permeability, CYP inhibition) via SwissADME. Low toxicity (LD50 > 500 mg/kg) and high bioavailability scores prioritize lead optimization .
Q. What experimental evidence supports the compound’s antimicrobial activity, and how are structure-activity relationships (SARs) derived?
- Methodological Answer :
- MIC assays : Test against S. aureus and S. typhi to determine inhibitory concentrations (e.g., MIC = 8–16 µg/mL). Substituents like halogen atoms (Cl, Br) enhance activity by increasing lipophilicity .
- SAR analysis : Compare derivatives with varied substituents (e.g., -CF₃ vs. -CN) to correlate electronic effects with bioactivity .
Q. How do catalytic systems (e.g., nano-SiO₂) influence the synthesis of benzimidazole derivatives, and what mechanistic insights are gained?
- Methodological Answer :
- Catalyst screening : Evaluate SiO₂’s Lewis acidity via FT-IR (Si-O-Si vibrations at 1100 cm⁻¹) and BET surface area (200–400 m²/g). Higher surface area improves reaction rates by facilitating proton transfer .
- Mechanistic studies : Use NMR to track intermediates (e.g., Schiff base formation) and propose a condensation-cyclization pathway .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar benzimidazole derivatives: How are these resolved?
- Methodological Answer : Variations arise from polymorphism or solvent-dependent crystallization. Validate via DSC (differential scanning calorimetry) and PXRD to identify crystalline forms . For example, recrystallization from ethanol vs. DCM may yield different polymorphs with distinct mp ranges (e.g., 247–251°C vs. 231–234°C) .
Q. Conflicting DFT predictions vs. experimental NLO results: What validation steps are critical?
- Methodological Answer : Cross-validate computational models with hyper-Rayleigh scattering (HRS) experiments. Discrepancies in βtot values may arise from solvent effects or intermolecular interactions not modeled in DFT .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
